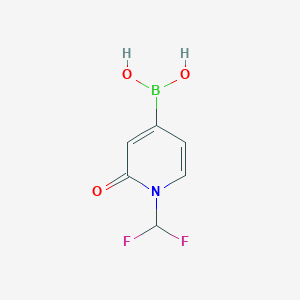
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group, a dihydropyridinone ring, and a boronic acid moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted pyridinones, depending on the reaction conditions and reagents used .
科学的研究の応用
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
作用機序
The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The difluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications .
類似化合物との比較
- (1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- (1-(Methyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- (1-(Chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
Comparison: Compared to its analogs, (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science .
特性
分子式 |
C6H6BF2NO3 |
|---|---|
分子量 |
188.93 g/mol |
IUPAC名 |
[1-(difluoromethyl)-2-oxopyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-2-1-4(7(12)13)3-5(10)11/h1-3,6,12-13H |
InChIキー |
DGVHFCHCMJAAML-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=O)N(C=C1)C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


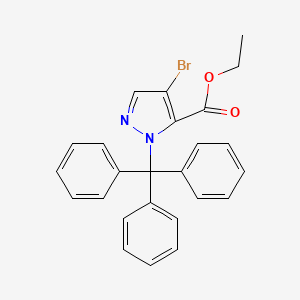
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)

![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)


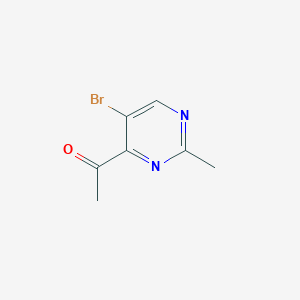
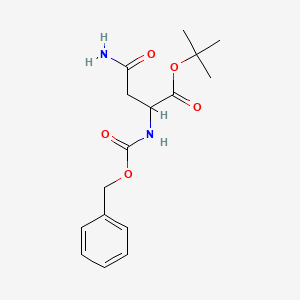
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
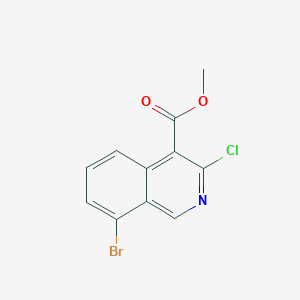

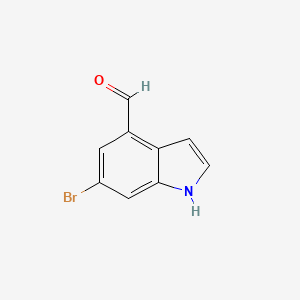
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)
